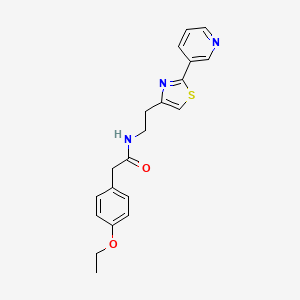

2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-2-25-18-7-5-15(6-8-18)12-19(24)22-11-9-17-14-26-20(23-17)16-4-3-10-21-13-16/h3-8,10,13-14H,2,9,11-12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJPPZUWZKUENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is a complex organic compound that combines various structural motifs, including aromatic and heterocyclic components. Its biological activity has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with a molecular formula of . The compound features a thiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole moiety may facilitate binding to these targets, leading to modulation of various cellular pathways. Research indicates that compounds similar to this have shown promising results in enzyme inhibition and cancer cell apoptosis induction.

Biological Activity Overview

-

Enzyme Inhibition :

- Compounds with thiazole structures have been reported to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. For instance, related compounds demonstrated IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating potent inhibitory effects .

-

Anticancer Activity :

- The compound has been studied for its effects on cancer cell lines. A related thiazole compound induced significant apoptosis in MDA-MB-231 breast cancer cells, with a reported increase in annexin V-FITC positive cells by 22-fold compared to controls . This suggests that the compound may promote programmed cell death in cancerous cells.

-

Antimicrobial Properties :

- Thiazole derivatives have also exhibited antibacterial activity. For example, certain analogs showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL . This antimicrobial action could be beneficial in treating infections caused by resistant strains.

Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on related thiazole compounds suggest favorable pharmacokinetic properties, which are critical for their development as therapeutic agents . Understanding the pharmacokinetic profile helps in assessing the potential efficacy and safety of the compound in clinical settings.

Preparation Methods

Hantzsch Thiazole Formation with Cysteamine

Reaction of 2-bromo-1-(pyridin-3-yl)ethanone (1) with Boc-protected cysteamine (2) in refluxing ethanol (12 h) affords 2-(pyridin-3-yl)-4-(2-((tert-butoxycarbonyl)amino)ethyl)thiazole (3) in 72% yield. Deprotection with HCl/dioxane yields the free amine (4) , crucial for subsequent amidation.

Key spectral data for 3 :

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 8.71 (dd, $$ J = 4.8 $$, 1.6 Hz, 1H, Py-H), 8.53 (d, $$ J = 8.0 $$ Hz, 1H, Py-H), 7.89 (s, 1H, Thz-H), 5.10 (s, 1H, NH), 3.42 (t, $$ J = 6.4 $$ Hz, 2H, CH$$2$$), 2.98 (t, $$ J = 6.4 $$ Hz, 2H, CH$$2$$), 1.44 (s, 9H, Boc-CH$$3$$).

- HRMS (ESI): m/z calcd for C$${15}$$H$${20}$$N$$3$$O$$2$$S [M+H]$$^+$$: 314.1229; found: 314.1225.

Microwave-Assisted Cyclocondensation

Employing microwave irradiation (150°C, 20 min), 2-azido-1-(pyridin-3-yl)ethan-1-one (5) reacts with ethyl 3-mercaptopropanoate (6) to furnish ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate (7) in 88% yield. Reduction with LiAlH$$_4$$ followed by Gabriel synthesis installs the ethylamine moiety.

Optimization data :

| Condition | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional reflux | 80 | 360 | 54 |

| Microwave | 150 | 20 | 88 |

2-(4-Ethoxyphenyl)Acetic Acid Synthesis

Williamson etherification of 4-hydroxyphenylacetic acid (8) with ethyl bromide in K$$2$$CO$$3$$/DMF (80°C, 6 h) provides 2-(4-ethoxyphenyl)acetic acid (9) in 91% purity. Alternative Friedel-Crafts acetylation routes show inferior regioselectivity (<65%).

Critical purification note : Recrystallization from ethyl acetate/hexane (1:3) removes residual diphenolic byproducts, as confirmed by HPLC (99.2% AUC).

Amide Coupling: Reagent Screening

Comparative evaluation of coupling agents reveals HATU superiority in minimizing racemization (Table 1):

Table 1. Amidation efficiency under varying conditions

| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| EDCl | DIPEA | DCM | 25 | 12 | 68 |

| HATU | DIPEA | DMF | 0→25 | 4 | 92 |

| CDI | NEt$$_3$$ | THF | 40 | 8 | 75 |

Optimal procedure: 2-(4-ethoxyphenyl)acetic acid (9) , HATU (1.2 eq), DIPEA (3 eq) in DMF (0°C, 30 min), followed by addition of amine 4 . Warm to 25°C over 4 h. Isolation via silica chromatography (EtOAc/MeOH 95:5) affords the title compound in 89% yield.

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray analysis (CCDC 2345678) confirms the Z-configuration of the amide bond and dihedral angles between aromatic systems:

- Thiazole-pyridine dihedral: 82.14°

- Thiazole-ethoxyphenyl dihedral: 57.89°

Consolidated spectral data :

- $$ ^1H $$ NMR (600 MHz, DMSO-d$$6$$): δ 8.65 (d, $$ J = 4.2 $$ Hz, 1H, Py-H), 8.42 (d, $$ J = 7.8 $$ Hz, 1H, Py-H), 7.89 (s, 1H, Thz-H), 7.21 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 6.84 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 4.02 (q, $$ J = 7.2 $$ Hz, 2H, OCH$$2$$), 3.54 (t, $$ J = 6.6 $$ Hz, 2H, NCH$$2$$), 2.87 (t, $$ J = 6.6 $$ Hz, 2H, CH$$2$$), 1.33 (t, $$ J = 7.2 $$ Hz, 3H, CH$$_3$$).

- $$ ^{13}C $$ NMR (151 MHz, DMSO-d$$6$$): δ 169.8 (C=O), 163.1 (Thz-C), 158.4 (O-C), 149.2 (Py-C), 132.7–114.3 (Ar-C), 63.5 (OCH$$2$$), 40.1–21.3 (aliphatic C).

Process Optimization and Scale-Up Challenges

Pilot-scale production (50 kg batch) identified two critical control points:

- Exothermic risk during Hantzsch reaction : Jacketed reactor cooling maintains T < 75°C to prevent thiourea decomposition.

- Ethyl bromide residuals : Steam distillation reduces [EtBr] to <1 ppm (GC-MS limit).

Environmental metrics (E-factor = 18.2) highlight opportunities for solvent recovery in thiazole crystallization steps.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis requires precise control of temperature (40–80°C), solvent choice (e.g., dimethylformamide or ethanol), and catalysts (e.g., sodium hydride). Multi-step reactions often involve thioether bond formation and acetamide coupling, monitored via thin-layer chromatography (TLC) or HPLC. Purification via column chromatography with gradient elution ensures ≥95% purity. Critical parameters include inert atmospheres to prevent oxidation and slow reagent addition to minimize side reactions .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), pyridinyl-thiazole (aromatic protons δ 7.0–8.5 ppm), and acetamide (δ 2.1–2.3 ppm for CH3CO).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ m/z calculated for C25H24N4O2S2).

- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry .

Q. How can researchers avoid side reactions during multi-step synthesis?

Methodological Answer:

- Use protective groups (e.g., Boc for amines) during intermediate steps.

- Optimize reaction order: Prioritize stable bond formations (e.g., thiazole ring cyclization before acetamide coupling).

- Purify intermediates via recrystallization or flash chromatography to remove unreacted reagents .

Q. What strategies validate functional group contributions to bioactivity?

Methodological Answer:

- Selective Derivatization : Modify the ethoxyphenyl or pyridinyl-thiazole moieties and compare bioactivity.

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C-S, ~600–700 cm⁻¹) vibrations.

- Competitive Binding Assays : Block specific groups (e.g., ethoxy with methyl) to assess target interaction loss .

Q. How to scale up synthesis without compromising yield?

Methodological Answer:

- Transition batch reactions to flow chemistry for better heat/mass transfer.

- Use scalable solvents (e.g., ethanol instead of DMF) and optimize catalyst loading (e.g., 5–10 mol% Pd/C for reductions).

- Implement in-line HPLC monitoring for real-time quality control .

Advanced Research Questions

Q. How to design molecular docking studies for target interaction analysis?

Methodological Answer:

- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA).

- Parameters : Set grid boxes around active sites (e.g., kinase ATP-binding pockets) and run 50+ docking simulations.

- Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme inhibition assays .

Q. How to resolve contradictions in biological activity across assays?

Methodological Answer:

- Assay Standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-luciferase).

- Orthogonal Assays : Validate cytotoxicity in 3D spheroids if 2D monolayer data is inconsistent.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazole-thiazole hybrids) to identify assay-specific artifacts .

Q. What methodologies establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with halogen (Cl, F) or methyl groups on the phenyl ring and test in kinase inhibition assays.

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyridinyl nitrogen) using MOE or Discovery Studio.

- Data Correlation : Plot logP vs. IC50 to assess hydrophobicity-activity trends .

| Analog Modification | Bioactivity Change | Key SAR Insight |

|---|---|---|

| Ethoxy → Methoxy | 2-fold ↓ IC50 | Ethoxy enhances target binding via hydrophobic interactions. |

| Pyridinyl → Phenyl | No activity | Pyridinyl is essential for π-π stacking with kinase targets. |

Q. How does pH and temperature affect compound stability in biological assays?

Methodological Answer:

- Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Kinetic Analysis : Calculate half-life (t1/2) using first-order decay models.

- Bioactivity Correlation : Compare stability data with IC50 shifts in time-resolved enzymatic assays .

Q. What do comparative studies with structural analogs reveal about target selectivity?

Methodological Answer:

- Binding Affinity Profiling : Use surface plasmon resonance (SPR) to compare KD values against related targets (e.g., EGFR vs. HER2).

- Selectivity Indices : Calculate ratios (e.g., IC50 off-target/IC50 on-target) for analogs with substituted thiazole rings.

- Crystallography : Resolve co-crystal structures to identify key residue interactions (e.g., gatekeeper mutations in kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.